molecular formula C7H7ClN2O2S B8394645 6-Chloro-2-(ethylthio)-3-nitropyridine

6-Chloro-2-(ethylthio)-3-nitropyridine

Cat. No.: B8394645
M. Wt: 218.66 g/mol
InChI Key: PELYPQROZDJCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(ethylthio)-3-nitropyridine is a chloro-nitro-substituted pyridine derivative with an ethylthio (-S-C₂H₅) group at position 2, a nitro (-NO₂) group at position 3, and a chlorine atom at position 6. For example, 6-chloro-3-nitropyridine derivatives are frequently employed in cyclization reactions due to the electron-withdrawing nitro group, which enhances electrophilicity and facilitates nucleophilic substitution or cycloaddition reactions .

Properties

Molecular Formula

C7H7ClN2O2S

Molecular Weight

218.66 g/mol

IUPAC Name

6-chloro-2-ethylsulfanyl-3-nitropyridine

InChI

InChI=1S/C7H7ClN2O2S/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3

InChI Key

PELYPQROZDJCLU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Chloro-2-(ethylthio)-3-nitropyridine with structurally related pyridine derivatives, emphasizing substituent effects, synthesis methods, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-ethylthio, 3-nitro, 6-chloro C₇H₆ClN₂O₂S 217.65* Inferred: Intermediate for pharmaceuticals; ethylthio group enhances lipophilicity. N/A
2-Chloro-6-methoxy-3-nitropyridine 2-chloro, 6-methoxy, 3-nitro C₆H₅ClN₂O₃ 188.57 High-yield synthesis (95%); used in heterocyclic compound preparation.
6-Chloro-3-nitro-N-isopropylpyridin-2-amine 2-amino (N-isopropyl), 3-nitro, 6-chloro C₈H₁₀ClN₃O₂ 215.64 Anticancer intermediate; intramolecular hydrogen bonding stabilizes crystal structure.
6-Chloro-2-methyl-3-nitropyridine 2-methyl, 3-nitro, 6-chloro C₆H₅ClN₂O₂ 172.57 Robust stability; employed in organic synthesis pipelines.
2-Amino-6-chloro-3-nitropyridine 2-amino, 3-nitro, 6-chloro C₅H₄ClN₃O₂ 173.56 Precursor for bioactive molecules; stored under inert gas due to sensitivity.
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine 2-difluoroethoxy, 3-nitro, 6-chloro C₇H₅ClF₂N₂O₃ 238.57 Fluorinated analog; potential use in medicinal chemistry for enhanced metabolic stability.

*Note: Molecular weight calculated based on formula.

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